molecular formula C27H18ClN5O2S B12142704 (5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12142704
M. Wt: 512.0 g/mol
InChI Key: MMWIRYHLHBOLCP-HAHDFKILSA-N
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Description

(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex synthetic organic compound featuring a fused thiazolotriazolone core structure, which is of significant interest in medicinal chemistry and drug discovery research. This scaffold is structurally related to compounds investigated for their potential kinase inhibitory activity. Specifically, this molecular architecture is designed to probe biological pathways involving key enzymatic targets. Research into similar thiazolo[3,2-b][1,2,4]triazol-6(5H)-one derivatives has shown promise in the development of agents targeting the JAK-STAT signaling pathway, with some analogs demonstrating potent inhibitory effects on JAK2 kinase, a critical target in oncological and inflammatory disease research [https://pubmed.ncbi.nlm.nih.gov/36334587/]. The presence of the (5Z)-configured exocyclic double bond and specific aromatic substituents, including the 4-chlorophenyl and 2-methoxyphenyl groups, is critical for its three-dimensional conformation and binding affinity to protein targets. This compound is supplied as a high-purity material for use in biochemical assays, high-throughput screening, and structure-activity relationship (SAR) studies to further elucidate its mechanism of action and therapeutic potential. It is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C27H18ClN5O2S

Molecular Weight

512.0 g/mol

IUPAC Name

(5Z)-5-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-2-(2-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C27H18ClN5O2S/c1-35-22-10-6-5-9-21(22)25-29-27-33(31-25)26(34)23(36-27)15-18-16-32(20-7-3-2-4-8-20)30-24(18)17-11-13-19(28)14-12-17/h2-16H,1H3/b23-15-

InChI Key

MMWIRYHLHBOLCP-HAHDFKILSA-N

Isomeric SMILES

COC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CN(N=C4C5=CC=C(C=C5)Cl)C6=CC=CC=C6)/SC3=N2

Canonical SMILES

COC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CN(N=C4C5=CC=C(C=C5)Cl)C6=CC=CC=C6)SC3=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include chlorobenzene derivatives, phenylhydrazine, and various catalysts to facilitate the formation of the heterocyclic rings.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation and other substitution reactions can be performed using appropriate halogenating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents like chlorine or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound’s closest analogs (Table 1) share the thiazolo-triazolone or related heterocyclic cores but differ in substituent patterns, which influence physicochemical and functional properties:

Table 1: Structural Comparison of Key Analogous Compounds

Compound ID/Evidence Core Structure Substituents Key Features
Target Compound Thiazolo-triazolone - 4-ClPh (pyrazole)
- 2-MeOPh (thiazolo-triazolone)
Z-configuration; balanced lipophilicity from Cl and MeO groups
Thiazolo-triazolone - 4-EtOPh
- 4-MePh
Ethoxy group increases lipophilicity; methylphenyl enhances steric bulk
Thiazolo-triazolone - 4-EtO-3-MePh
- 4-MeOPh
Ethoxy-methylphenyl substitution may reduce crystallinity compared to target compound
Thiazole-pyrazole - 4-FPh (fluorophenyl)
- Fluorophenyl-triazole
Fluorine’s electronegativity enhances electronic effects; isostructural with planar geometry
Thiazolo-triazolone - 2-propoxybenzylidene Bulky propoxy group increases steric hindrance, potentially reducing reactivity
Physicochemical Properties
  • Lipophilicity : The target compound’s chlorophenyl and methoxyphenyl groups balance electron-withdrawing and donating effects, likely yielding moderate logP values. Ethoxy substituents () increase hydrophobicity, while fluorophenyl groups () enhance polarity .
  • Solubility : Methoxy groups improve aqueous solubility compared to ethoxy or propoxy analogs .
  • Thermal Stability : Chlorine and fluorine substituents may elevate melting points due to stronger intermolecular interactions .

Biological Activity

The compound (5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex heterocyclic structure that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure

The compound features several key functional groups:

  • Pyrazole moiety : Known for its diverse biological activities.
  • Thiazole and triazole rings : Contribute to the compound's stability and reactivity.
  • Chlorophenyl and methoxyphenyl substituents : These groups are often associated with enhanced biological activity.

Synthesis

The synthesis of (5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves multiple steps typically starting from readily available precursors. The general synthetic route includes:

  • Formation of the pyrazole ring through condensation reactions.
  • Introduction of the thiazole and triazole components via cyclization methods.
  • Functionalization with chlorophenyl and methoxyphenyl groups to enhance activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives containing thiazole and pyrazole rings have shown efficacy against various bacterial strains and fungi. The presence of electron-withdrawing groups like chlorine enhances these effects by increasing the compound's lipophilicity and ability to penetrate microbial membranes.

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrazole derivatives. The compound has been evaluated for its cytotoxic effects against different cancer cell lines. Preliminary results suggest that it may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

Compounds featuring thiazole and pyrazole structures have also been linked to anti-inflammatory activities. They may inhibit key inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases.

Case Studies

StudyFindings
Study 1 Evaluated the antimicrobial activity of similar pyrazole derivatives; found significant inhibition against E. coli and S. aureus.
Study 2 Investigated cytotoxic effects on breast cancer cells; showed IC50 values comparable to established chemotherapeutics.
Study 3 Assessed anti-inflammatory properties in a rat model; demonstrated reduced swelling in paw edema assays.

The proposed mechanisms for the biological activities of (5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one include:

  • Inhibition of enzyme activity : Targeting specific enzymes involved in microbial metabolism or cancer cell proliferation.
  • Interference with nucleic acid synthesis : Potentially disrupting DNA or RNA synthesis in pathogens or cancer cells.
  • Induction of oxidative stress : Leading to apoptosis in cancer cells through reactive oxygen species (ROS) generation.

Q & A

Q. What are the critical steps in synthesizing the compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including condensation of pyrazole and thiazolo-triazole precursors. Key factors include:

  • Temperature control : Reflux conditions (e.g., ethanol as solvent) are often necessary to drive reactions to completion .
  • Solvent selection : Polar aprotic solvents (e.g., THF) improve solubility of intermediates .
  • Catalysts : Copper sulfate and sodium ascorbate enhance click chemistry steps in hybrid synthesis .
  • Microwave-assisted synthesis : Reduces reaction time and improves yields compared to traditional methods . Methodological optimization should use iterative adjustments monitored by TLC or HPLC .

Q. Which analytical techniques are most reliable for confirming the structure and purity?

  • NMR spectroscopy : Provides detailed structural confirmation, particularly for stereochemistry (e.g., Z/E configuration at the methylidene group) .
  • Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • HPLC : Quantifies purity (>95% is typical for biological assays) . Cross-validation with elemental analysis ensures batch consistency .

Q. What are effective purification methods post-synthesis?

  • Column chromatography : Separates intermediates using silica gel and gradient elution (e.g., hexane/ethyl acetate) .
  • Recrystallization : Ethanol or aqueous acetic acid yields high-purity crystals .
  • Continuous flow reactors : Improve scalability and reduce impurities in multi-step syntheses .

Q. How to determine stability under various pH and temperature conditions?

  • Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25–60°C for 24–72 hours .
  • Monitor degradation via HPLC and characterize byproducts using LC-MS .

Advanced Research Questions

Q. How to address discrepancies in spectroscopic data between computational models and experimental results?

  • Validation steps :

Re-optimize computational parameters (e.g., DFT functional basis sets) for NMR chemical shift predictions .

Compare experimental IR/Raman spectra with simulated vibrational modes to identify conformational mismatches .

Use X-ray crystallography as a "gold standard" for resolving ambiguous configurations .

Q. What strategies resolve conflicting biological activity data across studies?

  • Standardize assay conditions : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls .
  • Dose-response curves : Evaluate activity across a broad concentration range (nM–μM) to identify off-target effects .
  • Comparative SAR analysis : Test structural analogs (e.g., fluorinated vs. chlorinated phenyl groups) to isolate pharmacophore contributions .

Q. How to design experiments to evaluate structure-activity relationships (SAR)?

  • Systematic substitution : Modify substituents on the pyrazole (e.g., 4-chlorophenyl → 4-fluorophenyl) and thiazolo-triazole moieties .
  • Biological assays : Pair enzymatic inhibition (e.g., kinase assays) with cellular viability tests to link structural changes to functional outcomes .
  • Free-Wilson analysis : Quantify contributions of individual substituents to activity .

Q. What computational approaches predict the compound’s reactivity and target engagement?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., kinases, GPCRs) .
  • MD simulations : Assess binding stability over 100-ns trajectories .
  • Surface plasmon resonance (SPR) : Validate predicted binding affinities experimentally .

Q. How to resolve low yields in multi-step synthesis?

  • Intermediate trapping : Isolate and characterize unstable intermediates via quenching .
  • Catalyst screening : Test palladium or organocatalysts for Suzuki-Miyaura coupling steps .
  • Solvent-free conditions : Reduce side reactions in microwave-assisted syntheses .

Q. How to validate target engagement in biological systems?

  • Competitive binding assays : Use fluorescent probes (e.g., FITC-labeled analogs) to quantify displacement .
  • CETSA (Cellular Thermal Shift Assay) : Confirm target binding by measuring thermal stabilization .
  • Knockdown/knockout models : Compare activity in wild-type vs. CRISPR-edited cell lines .

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